Cas no 1807204-96-1 (Methyl 3-bromo-5-methyl-2-nitrobenzoate)

Methyl 3-bromo-5-methyl-2-nitrobenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-bromo-5-methyl-2-nitrobenzoate
-
- インチ: 1S/C9H8BrNO4/c1-5-3-6(9(12)15-2)8(11(13)14)7(10)4-5/h3-4H,1-2H3
- InChIKey: ZYTUFNKOCWVOBO-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C)=CC(C(=O)OC)=C1[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 265
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 72.1
Methyl 3-bromo-5-methyl-2-nitrobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015009497-500mg |
Methyl 3-bromo-5-methyl-2-nitrobenzoate |
1807204-96-1 | 97% | 500mg |
831.30 USD | 2021-06-21 | |
Alichem | A015009497-250mg |
Methyl 3-bromo-5-methyl-2-nitrobenzoate |
1807204-96-1 | 97% | 250mg |
475.20 USD | 2021-06-21 | |
Alichem | A015009497-1g |
Methyl 3-bromo-5-methyl-2-nitrobenzoate |
1807204-96-1 | 97% | 1g |
1,445.30 USD | 2021-06-21 |
Methyl 3-bromo-5-methyl-2-nitrobenzoate 関連文献
-
1. Back matter
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
Methyl 3-bromo-5-methyl-2-nitrobenzoateに関する追加情報
Introduction to Methyl 3-bromo-5-methyl-2-nitrobenzoate (CAS No. 1807204-96-1)
Methyl 3-bromo-5-methyl-2-nitrobenzoate (CAS No. 1807204-96-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structural features, has been the subject of numerous studies aimed at exploring its potential applications in drug development and advanced materials. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to Methyl 3-bromo-5-methyl-2-nitrobenzoate.
The chemical structure of Methyl 3-bromo-5-methyl-2-nitrobenzoate is composed of a benzene ring substituted with a bromine atom at the 3-position, a methyl group at the 5-position, and a nitro group at the 2-position. The ester functionality is attached to the carboxylic acid group at the meta position relative to the bromine atom. This arrangement of functional groups imparts unique physical and chemical properties to the molecule, making it an attractive candidate for various applications.
In terms of physical properties, Methyl 3-bromo-5-methyl-2-nitrobenzoate is a solid at room temperature with a melting point typically ranging from 75 to 80°C. It is insoluble in water but exhibits good solubility in organic solvents such as dichloromethane, acetone, and ethanol. These solubility characteristics are crucial for its use in synthetic reactions and material processing.
The synthesis of Methyl 3-bromo-5-methyl-2-nitrobenzoate can be achieved through several methods, each with its own advantages and limitations. One common approach involves the nitration of 3-bromo-5-methylbenzoic acid followed by esterification with methanol. This method typically yields high purity products and is widely used in both academic and industrial settings. Another approach involves the bromination of 2-nitro-4-methylbenzoic acid followed by esterification. The choice of synthetic route often depends on the availability of starting materials and the desired scale of production.
Recent research has highlighted the potential of Methyl 3-bromo-5-methyl-2-nitrobenzoate in various fields. In medicinal chemistry, this compound has been investigated as a precursor for the synthesis of bioactive molecules with potential therapeutic applications. For instance, studies have shown that derivatives of Methyl 3-bromo-5-methyl-2-nitrobenzoate exhibit promising antitumor activities against various cancer cell lines. These findings suggest that further exploration of this compound could lead to the development of novel anticancer drugs.
In addition to its medicinal applications, Methyl 3-bromo-5-methyl-2-nitrobenzoate has also been studied for its potential use in materials science. Its unique electronic properties make it a suitable candidate for the development of organic semiconductors and photovoltaic materials. Recent research has demonstrated that compounds derived from Methyl 3-bromo-5-methyl-2-nitrobenzoate can be used to enhance the performance of organic solar cells by improving charge transport and stability.
The environmental impact of Methyl 3-bromo-5-methyl-2-nitrobenzoate is another important consideration. While it is not classified as a hazardous substance under current regulations, proper handling and disposal practices are essential to minimize any potential risks. Researchers are actively investigating more sustainable synthesis methods that reduce waste generation and energy consumption, aligning with the principles of green chemistry.
In conclusion, Methyl 3-bromo-5-methyl-2-nitrobenzoate (CAS No. 1807204-96-1) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique structural features and versatile reactivity make it an attractive candidate for further research and development. As new synthetic methods and applications continue to emerge, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
1807204-96-1 (Methyl 3-bromo-5-methyl-2-nitrobenzoate) 関連製品
- 1804412-57-4(2-Methoxybenzo[d]oxazole-6-sulfonyl chloride)
- 2168403-78-7(Tert-Butyl 7-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate)
- 477567-49-0(ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate)
- 458532-86-0(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 1269991-95-8((2R)-2-AMINO-3-[4-(DIFLUOROMETHYL)PHENYL]PROPANOIC ACID)
- 161887-05-4(3-(1H-Imidazol-2-yl)aniline)
- 1173704-84-1(3-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanenitrile)
- 2172128-29-7(2-({1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}oxy)acetic acid)
- 5957-89-1(Pyridine, 2-(2-methoxyphenyl)-)
- 207233-95-2(Sodium dimethyldithiocarbamate hydrate)